Cas no 929-17-9 (7-Aminoheptanoic acid)

7-Aminoheptanoic acid structure
7-Aminoheptanoic acid structure
Product Name:7-Aminoheptanoic acid
CAS No:929-17-9
MF:C7H15NO2
MW:145.199502229691
MDL:MFCD00008242
CID:40274
PubChem ID:13580
Update Time:2024-10-26

7-Aminoheptanoic acid Chemical and Physical Properties

Names and Identifiers

    • 7-Aminoheptanoic acid
    • 7-AMINOENANTHIC ACID
    • 7-amino-heptanoic acid
    • 7-Aminooenanthic acid
    • HEPTANOIC ACID, 7-AMINO-
    • omega-Aminoenantic acid
    • 7-Aminohepentanoic acid
    • Aminoenanthic acid
    • Amino-enanthylic acid
    • omega-Aminoheptanoic acid
    • Kyselina 7-aminoenanthova [Czech]
    • B10HJX2T48
    • AEK
    • 7-aminoheptanoicacid
    • Kyselina 7-aminoenanthova
    • 7-azanylheptanoic acid
    • Zeta
    • 7-Aminoheptanoic acid (ACI)
    • NSC 59008
    • ζ-Aminoenanthic acid
    • ω-Aminoenanthic acid
    • ω-Aminoheptanoic acid
    • AMINOENANTIC ACID, OMEGA-
    • A0311
    • omega-Aminoenanthic acid
    • DB-057347
    • NSC-59008
    • H-Ahp(7)-OH
    • MFCD00008242
    • Zeta-Aminoheptanoic Acid
    • Z56896351
    • CHEMBL1229507
    • .ZETA.-AMINOENANTHIC ACID
    • zeta-Aminoenanthic acid
    • NS00039505
    • EINECS 213-197-5
    • CS-W002042
    • DTXCID30161673
    • 7-Aminoheptanoic acid, 98%
    • 4-04-00-02791 (Beilstein Handbook Reference)
    • 7-Aminoheptanoic acid, purum, >=97.0% (CHN)
    • ALBB-028464
    • 929-17-9
    • UNII-B10HJX2T48
    • NSC59008
    • AKOS000119948
    • CHEBI:181436
    • DTXSID10239182
    • EN300-17159
    • BRN 0906887
    • 7-AHpA
    • SCHEMBL35917
    • .OMEGA.-AMINOHEPTANOIC ACID
    • .OMEGA.-AMINOENANTHIC ACID
    • GS-4263
    • Q27274237
    • AC-6968
    • BP-23845
    • MDL: MFCD00008242
    • Inchi: 1S/C7H15NO2/c8-6-4-2-1-3-5-7(9)10/h1-6,8H2,(H,9,10)
    • InChI Key: XDOLZJYETYVRKV-UHFFFAOYSA-N
    • SMILES: O=C(CCCCCCN)O
    • BRN: 0906887

Computed Properties

  • Exact Mass: 145.11000
  • Monoisotopic Mass: 145.110278721 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 6
  • Complexity: 93.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -3
  • Topological Polar Surface Area: 63.3
  • Surface Charge: 0
  • Tautomer Count: nothing
  • Molecular Weight: 145.20

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.019
  • Melting Point: 192-195 °C (lit.)
  • Boiling Point: 270.6°Cat760mmHg
  • Flash Point: 117.5°C
  • Refractive Index: 1.467
  • PSA: 63.32000
  • LogP: 1.68050
  • Solubility: Not determined
  • FEMA: 2563

7-Aminoheptanoic acid Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:2
  • Safety Instruction: S22-S24/25
  • RTECS:MJ1770000
  • Storage Condition:Store in cold storage.

7-Aminoheptanoic acid Customs Data

  • HS CODE:2922499990
  • Customs Data:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

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7-Aminoheptanoic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Water ;  overnight, rt
Reference
Comparison of N-Terminal Modifications on Neurotensin(8-13) Analogues Correlates Peptide Stability but Not Binding Affinity with in Vivo Efficacy
Orwig, Kevin S.; Lassetter, McKensie R.; Hadden, M. Kyle; Dix, Thomas A., Journal of Medicinal Chemistry, 2009, 52(7), 1803-1813

Production Method 2

Reaction Conditions
1.1 Reagents: Barium hydroxide Solvents: Water ;  6 h, rt → 110 °C
1.2 Reagents: Carbon dioxide ;  20 min, cooled
Reference
Preparation of hydroxyaminooxoheptylpyrimidinecarboxamide derivatives for use as HDAC6 inhibitors
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol
Reference
Synthesis of ω-nitro acids and ω-amino acids by ring cleavage of α-nitro cycloalkanones
Ballini, Roberto; Papa, Fabrizio; Abate, Corrado, European Journal of Organic Chemistry, 1999, (1), 87-90

Production Method 4

Reaction Conditions
1.1 Reagents: L-Alanine
Reference
Process for the enzymic production of 7-aminoheptanoic acid and its derivatives
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Pyridoxal 5′-phosphate ,  L-Alanine Catalysts: Omega transaminase Solvents: Water ;  4 h, pH 7.5, 25 °C
Reference
Engineered metabolic pathways for directing carbon flux to increased production of 7-aminoheptanoic acid and 6-aminohexanoic acid
, United States, , ,

Production Method 6

Reaction Conditions
1.1 Catalysts: Pyridoxal 5′-phosphate ,  Omega transaminase Solvents: Water ;  4 h, pH 7.5, 25 °C
Reference
Engineered metabolic pathways and processes for producing 7-carbon monomers
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ;  3 h, 50 atm, 160 °C; cooled
1.2 Reagents: Hydrogen ,  Hydrogen iodide ;  3 h, 50 atm, 160 °C
Reference
Methods for producing nylon 7
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Pyridoxal 5′-phosphate ,  L-Alanine Solvents: Water ;  4 h, pH 7.5, 25 °C
Reference
engineered metabolic pathways and microorganisms for producing 7-carbon chemicals via carbon chain elongation associated with cyclohexane carboxylate synthesis
, World Intellectual Property Organization, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Pyridoxal 5′-phosphate ,  2-Mercaptoethanol ;  5 min, 37 °C → 95 °C
Reference
Metabollically engineered pathways for production of nylon-7 precursors by microbial fermentation
, World Intellectual Property Organization, , ,

Production Method 10

Reaction Conditions
Reference
Preparation of cyanoguanidines for treating diseases caused by an elevated level of nicotinamide phosphoribosyltransferase
, World Intellectual Property Organization, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Barium hydroxide Solvents: Water ;  6 h, rt → 110 °C
Reference
Preparation of hydroxamic acid derivatives as histone deacetylase 6 selective inhibitors for the treatment of bone disease
, World Intellectual Property Organization, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium ethoxide ;  0 - 5 °C; 1 h, 0 - 5 °C
1.2 1 h, 0 - 5 °C; 5 °C → 30 °C; 12 h, 30 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  3 h, 50 - 55 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
1.5 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Dichloromethane ;  0.6 MPa, 40 °C
Reference
Method for preparing 7-aminoheptanoic acid
, China, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: L-Alanine Catalysts: Pyridoxine 5′-phosphate ,  Omega transaminase Solvents: Water ;  4 h, pH 7.5, 25 °C
Reference
Engineered metabolic pathways for biosynthesis of 7-carbon monomers including pimelic acid, 7-hydroxyheptanoic acid, heptamethylenediamine or 1,7-heptanediol
, World Intellectual Property Organization, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: L-Alanine Catalysts: Pyridoxal 5′-phosphate ,  Omega transaminase Solvents: Water ;  4 h, pH 7.5, 25 °C
Reference
Metabolically engineered pathways and microbial strains for fermentative production of pimelic acid, 7-aminoheptanoate, 7-hydroxyheptanoate, heptamethylenediamine, or 1,7-heptanediol
, United States, , ,

Production Method 15

Reaction Conditions
1.1 Reagents: Pyridoxal 5′-phosphate Catalysts: Omega transaminase Solvents: Water ;  4 h, pH 7.5, 25 °C
Reference
Engineered metabolic pathways and microorganisms for producing 7-carbon chemicals via c1 carbon chain elongation associated with coenzyme b synthesis
, World Intellectual Property Organization, , ,

Production Method 16

Reaction Conditions
1.1 Reagents: Pyruvic acid Catalysts: Pyridoxal 5′-phosphate Solvents: Water ;  4 h, pH 7.5, 25 °C
Reference
Engineered metabolic pathways and microorganisms for producing 7-carbon chemicals via aromatic compounds
, World Intellectual Property Organization, , ,

Production Method 17

Reaction Conditions
1.1 Reagents: Pyridoxal 5′-phosphate ,  L-Alanine Catalysts: Omega transaminase Solvents: Water ;  4 h, pH 7.5, 25 °C
Reference
Engineered metabolic pathways and microorganisms for producing 7-carbon chemicals via pyruvate and succinate semialdehyde aldol condensation
, World Intellectual Property Organization, , ,

Production Method 18

Reaction Conditions
1.1 Reagents: L-Alanine Catalysts: Pyridoxal 5′-phosphate Solvents: Water ;  4 h, pH 7.5, 25 °C
Reference
Engineered metabolic pathways and microorganisms for producing 7-carbon chems.
, World Intellectual Property Organization, , ,

Production Method 19

Reaction Conditions
1.1 Reagents: Water ;  30 min, 25 °C
Reference
Method for the co-production of methyl 7-oxoheptanoate and undecylenic acid from ricinoleic acid
, World Intellectual Property Organization, , ,

Production Method 20

Reaction Conditions
1.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ,  2-Propenoic acid, 2-methyl-, 2-(2-methoxyethoxy)ethyl ester, polymer with α-(2-m… (deprotected; reaction products Fmoc-protected alkanoic acids) Solvents: N-Methyl-2-pyrrolidone
1.2 Reagents: Piperidine Solvents: Dimethylformamide
Reference
Improvement of monolithic solid material by utilization of spacer for identification of the target using affinity resins
Iwaoka, Emiko; Mori, Tomoko; Shimizu, Tadashi; Hosoya, Ken; Tanaka, Akito, Bioorganic & Medicinal Chemistry Letters, 2009, 19(5), 1469-1472

7-Aminoheptanoic acid Raw materials

7-Aminoheptanoic acid Preparation Products

7-Aminoheptanoic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:929-17-9)7-Aminoheptanoic acid
Order Number:A10962
Stock Status:in Stock
Quantity:100g/500g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:17
Price ($):491.0/1851.0
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:929-17-9)7-Aminoheptanoic acid
A10962
Purity:99%/99%
Quantity:100g/500g
Price ($):491.0/1851.0
Email